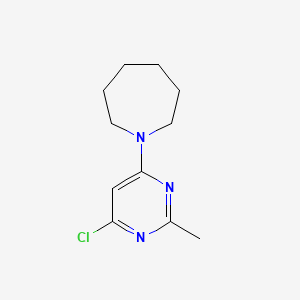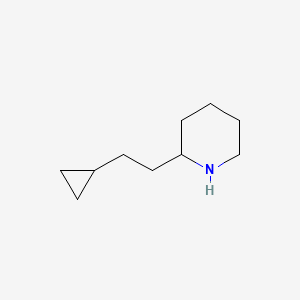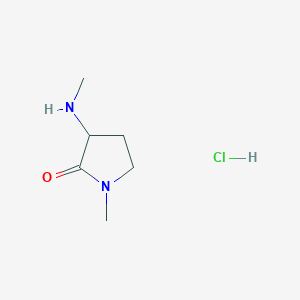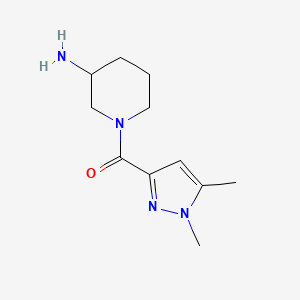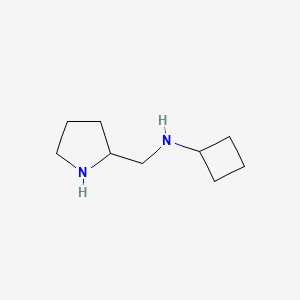
N-(pyrrolidin-2-ylmethyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is a compound that features a pyrrolidine ring attached to a cyclobutanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)cyclobutanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclobutanamine moiety. One common method includes the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrrolidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrrolidine or cyclobutanamine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-(pyrrolidin-2-ylmethyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(pyrrolidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and biological activity . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with significant biological activities.
Cyclobutanamine: A four-membered ring amine with unique chemical properties.
Uniqueness
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is unique due to the combination of the pyrrolidine and cyclobutanamine structures, which confer distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1248944-80-0 |
|---|---|
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
N-(pyrrolidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C9H18N2/c1-3-8(4-1)11-7-9-5-2-6-10-9/h8-11H,1-7H2 |
Clave InChI |
KOYCTWUZLPIOOV-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2CCCN2 |
SMILES canónico |
C1CC(C1)NCC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


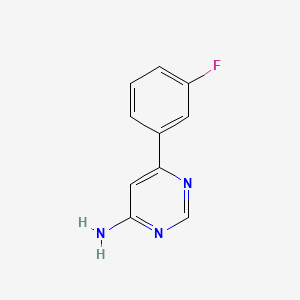
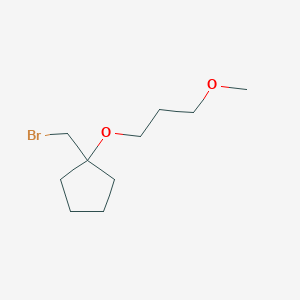
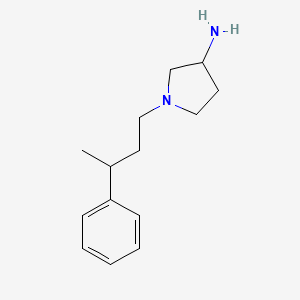

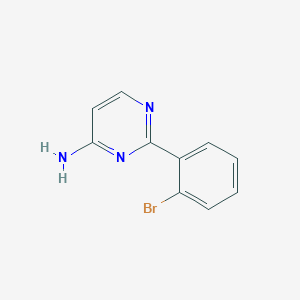
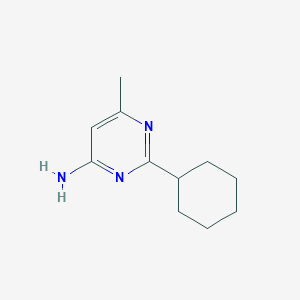
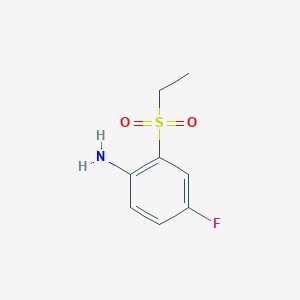
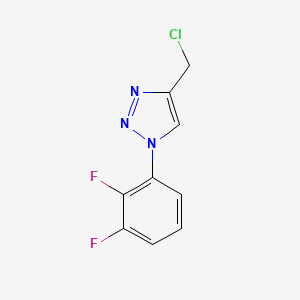
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
